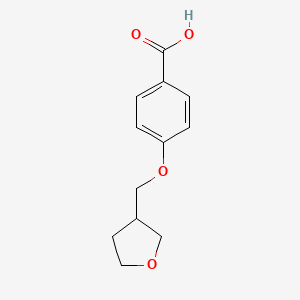

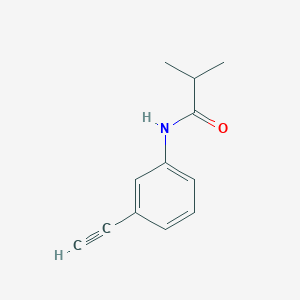

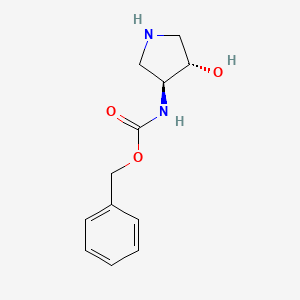

![molecular formula C9H19NO2 B1453634 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- CAS No. 1250643-50-5](/img/structure/B1453634.png)

1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-

Vue d'ensemble

Description

“1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-” is an organic compound that is primarily used as an intermediate in organic synthesis and pharmaceutical chemistry . It can be used in the synthesis of cell biology test reagents .

Synthesis Analysis

The synthesis of “1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-” involves the reaction of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide in tetrahydrofuran (THF) at -60°C . The reaction mixture is then heated to 0°C over 6 hours, diluted with water and ethyl acetate, and vigorously stirred for 10 minutes .Molecular Structure Analysis

The molecular formula of “1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-” is C9H19NO2 . It has a molecular weight of 173.25 .Chemical Reactions Analysis

In organic synthesis transformations, the ketone carbonyl group in “1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-” can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .Physical And Chemical Properties Analysis

“1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-” is a liquid that is colorless to pale yellow in color . It has a boiling point of 90-94°C at 15mm and a density of 1.024 . It has a refractive index of 1.4530 .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

- 1-Butanamine plays a role in the formation of 2,3-dihydro-4-pyridinones when added to alpha, beta-unsaturated 1,3-diketones in acidic aqueous medium, as part of chemical synthesis processes (MacDonald & Burnell, 2009).

- It is also involved in the synthesis of complex compounds, such as 4-[4-(3-pyridinyl)-1H-imidazol-1yl]-1-butanamine, which is synthesized with an overall yield of 70% and 97% purity (Y. Xinlin, 2007).

Biological and Medicinal Research

- In the field of medicinal chemistry, 1-Butanamine derivatives are synthesized and studied for their antimicrobial properties. For instance, new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring, synthesized from 3-oxo-N-(pyrimidin-2-yl)butanamide, displayed moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).

Agricultural Applications

- Some derivatives of 1-Butanamine, like 3-methyl-2H-furo[2,3-c]pyran-2-one, have been identified as germination stimulants in smoke, promoting the seed germination of a wide range of plant species. This discovery is significant for agricultural applications, especially in enhancing germination processes (Flematti, Goddard-Borger, Merritt, Ghisalberti, Dixon, & Trengove, 2007).

Materials Science and Dye Synthesis

- In materials science, derivatives of 1-Butanamine are used in the synthesis of azodisperse dyes for polyester fibers. For example, different heterocyclic Hansa Yellow analogues synthesized from 3-oxo-N-(pyrazol-4-yl)butanamide have potential applications as dyes in the textile industry (Girges, Hanna, & Elagamey, 2007).

Safety and Hazards

Propriétés

IUPAC Name |

4-(oxan-4-yloxy)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c10-5-1-2-6-12-9-3-7-11-8-4-9/h9H,1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMKJZQJSZIRMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

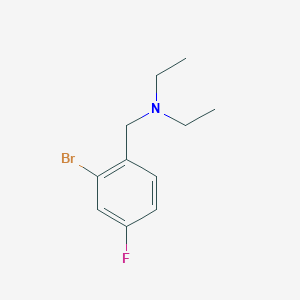

![N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1453561.png)

![[1-(Propane-2-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1453563.png)

![Dimethyl[3-(piperidin-4-yloxy)propyl]amine](/img/structure/B1453564.png)

![2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1453565.png)

![(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B1453571.png)